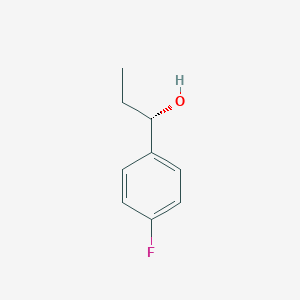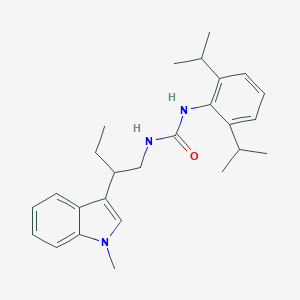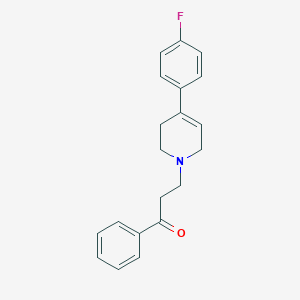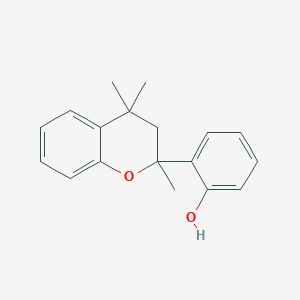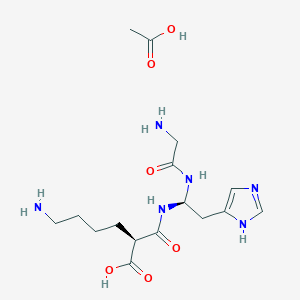
Gholo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gholo is a natural compound that has been used for centuries in traditional medicine to treat various ailments. It is a complex mixture of bioactive compounds that have been found to have numerous therapeutic properties. In recent years, scientific research has focused on the potential of Gholo as a novel therapeutic agent.
Mécanisme D'action
The mechanism of action of Gholo is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body. Gholo has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It also has antioxidant properties that help to protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Gholo has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. It also has antimicrobial properties that make it effective against a wide range of bacteria and fungi. Gholo has been found to have anticancer properties that make it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Gholo has several advantages for lab experiments. It is a natural compound that is easily extracted from the Gholo plant. It has a wide range of biological activities that make it a useful tool for studying various diseases. However, Gholo has several limitations as well. It is a complex mixture of compounds that makes it difficult to isolate individual components. It also has variable potency, which makes it difficult to standardize for use in experiments.
Orientations Futures
The potential of Gholo as a therapeutic agent is still being explored. Future research should focus on the development of standardized extracts of Gholo that can be used in clinical trials. Studies should also focus on identifying the individual components of Gholo that are responsible for its therapeutic properties. Furthermore, research should investigate the potential of Gholo as a treatment for various diseases such as cancer, inflammatory diseases, and microbial infections.
Méthodes De Synthèse
Gholo is a natural compound that is extracted from the leaves of the Gholo plant. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted material is then purified using chromatographic techniques to isolate the bioactive compounds. The final product is a complex mixture of compounds that have been found to have therapeutic properties.
Applications De Recherche Scientifique
Gholo has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Gholo has been found to have a wide range of biological activities that make it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
151142-89-1 |
|---|---|
Nom du produit |
Gholo |
Formule moléculaire |
C16H28N6O6 |
Poids moléculaire |
400.43 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(1S)-1-[(2-aminoacetyl)amino]-2-(1H-imidazol-5-yl)ethyl]carbamoyl]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)13(22)20-11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11+;/m0./s1 |
Clé InChI |
PDSFNTVWBBHQQG-VZXYPILPSA-N |
SMILES isomérique |
CC(=O)O.C1=C(NC=N1)C[C@H](NC(=O)CN)NC(=O)[C@H](CCCCN)C(=O)O |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O |
SMILES canonique |
CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O |
Synonymes |
GHOLO glycyl-histidyl-omega(NHCO)lysine, monoacetate glycyl-histidyl-omega(NHCO)lysine, monoacetate, (R,S)-isomer H-Gly-His omega(NHCO)Lys-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



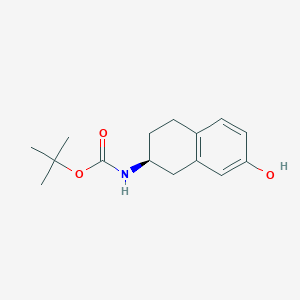
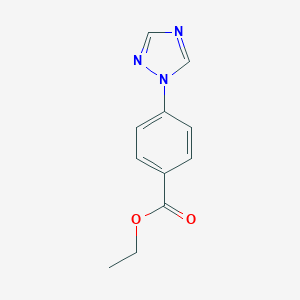
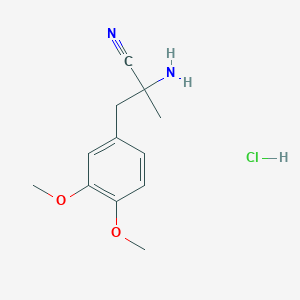
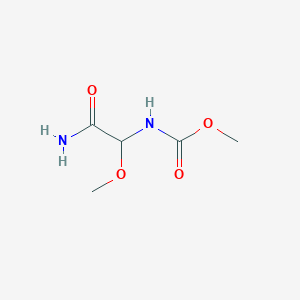
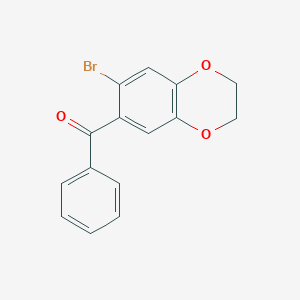
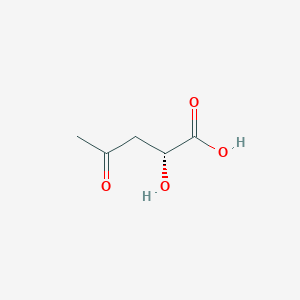
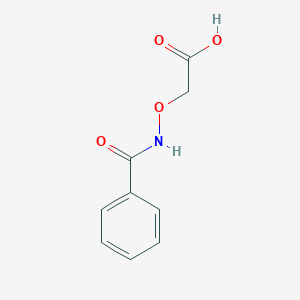
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
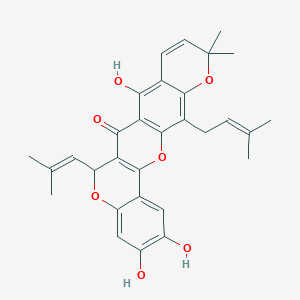
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
